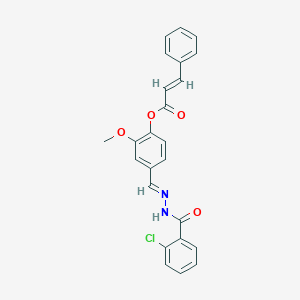
4-Methylbenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzaldehyde N-phenylthiosemicarbazone, with the chemical formula C15H15N3S, is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are versatile molecules known for their diverse biological activities. This particular compound features a benzaldehyde group attached to a phenylthiosemicarbazone moiety.
Preparation Methods
The synthetic routes for 4-Methylbenzaldehyde N-phenylthiosemicarbazone involve condensation reactions between 4-methylbenzaldehyde and phenylthiosemicarbazide. The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). The resulting product can be isolated and purified through recrystallization.
Industrial production methods may vary, but the laboratory synthesis serves as a foundation for scaled-up processes.
Chemical Reactions Analysis
4-Methylbenzaldehyde N-phenylthiosemicarbazone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenylthiosemicarbazone moiety can undergo substitution reactions with electrophiles. Common reagents include hydrazine hydrate, sodium borohydride, and various metal salts.
Major products formed from these reactions include the reduced aldehyde, substituted derivatives, and potentially cyclized compounds.
Scientific Research Applications
This compound has found applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its potential as an antimicrobial agent due to its thiosemicarbazone scaffold.
Medicine: Investigations focus on its antitumor and antiviral properties.
Industry: It may be used in the development of novel materials or as a ligand in coordination chemistry.
Mechanism of Action
The exact mechanism by which 4-Methylbenzaldehyde N-phenylthiosemicarbazone exerts its effects remains an active area of research. it likely involves interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4-Methylbenzaldehyde N-phenylthiosemicarbazone is unique in its structure, similar compounds include other thiosemicarbazones like 4-ethylbenzaldehyde N-phenylthiosemicarbazone and 4-hydroxybenzaldehyde N-phenylthiosemicarbazone . These compounds share the thiosemicarbazone motif and exhibit varying biological activities.
Properties
CAS No. |
74959-63-0 |
|---|---|
Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[(E)-(4-methylphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-7-9-13(10-8-12)11-16-18-15(19)17-14-5-3-2-4-6-14/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
InChI Key |
FTNXSZQYNDQSOQ-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12014734.png)

![[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014756.png)
![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12014770.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014785.png)
![2-Amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014793.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014796.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12014805.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014818.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014826.png)

![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12014835.png)


